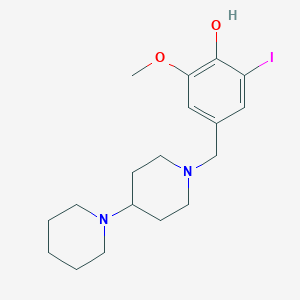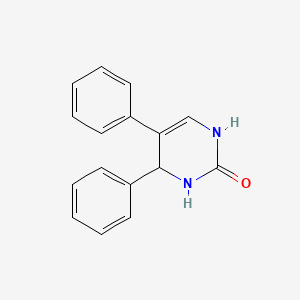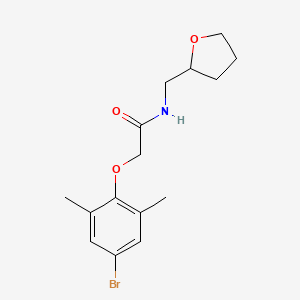
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol, also known as BU99006, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BU99006 is a selective antagonist of the dopamine D3 receptor, which is involved in the regulation of reward, motivation, and addiction.
作用机制
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol acts as a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is primarily located in the mesolimbic system, which is involved in reward, motivation, and addiction. By blocking the dopamine D3 receptor, this compound reduces the rewarding effects of drugs of abuse, which can lead to a reduction in drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce dopamine release in the nucleus accumbens, which is a key brain region involved in reward and motivation. This compound has also been shown to reduce the expression of c-fos, a marker of neuronal activation, in the nucleus accumbens and other brain regions involved in addiction.
实验室实验的优点和局限性
One of the advantages of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol is its high affinity and selectivity for the dopamine D3 receptor, which makes it a valuable tool for studying the role of the dopamine D3 receptor in addiction and other neuropsychiatric disorders. However, one of the limitations of this compound is its low yield, which can make it difficult to obtain large quantities for use in experiments.
未来方向
There are a number of future directions for research on 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol. One area of research is the development of more efficient synthesis methods to increase the yield of this compound. Another area of research is the development of analogs of this compound with improved pharmacological properties. Finally, there is a need for further research on the potential therapeutic applications of this compound, including its use in the treatment of addiction and other neuropsychiatric disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to have a number of biochemical and physiological effects, and it has several advantages and limitations for use in lab experiments. There are a number of future directions for research on this compound, including the development of more efficient synthesis methods and the exploration of its potential therapeutic applications.
合成方法
The synthesis of 4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol involves several steps. The first step is the reaction of 2-iodo-4-methoxyphenol with N-Boc-1,4-diaminobutane to form 4-(2-aminoethyl)-2-iodo-6-methoxyphenol. The second step involves the deprotection of the Boc group using trifluoroacetic acid to form this compound (this compound). The yield of this compound is typically around 30-40%.
科学研究应用
4-(1,4'-bipiperidin-1'-ylmethyl)-2-iodo-6-methoxyphenol has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the dopamine D3 receptor, which makes it a promising candidate for the treatment of addiction and other neuropsychiatric disorders. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, methamphetamine, and nicotine. It has also been shown to reduce alcohol consumption in rats.
属性
IUPAC Name |
2-iodo-6-methoxy-4-[(4-piperidin-1-ylpiperidin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27IN2O2/c1-23-17-12-14(11-16(19)18(17)22)13-20-9-5-15(6-10-20)21-7-3-2-4-8-21/h11-12,15,22H,2-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVOURUAJJXQKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCC(CC2)N3CCCCC3)I)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[2-(2-iodophenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B5022599.png)
![[4-(3-phenylpropyl)-1-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5022608.png)



![1-bromo-4-[2-(2-methoxy-4-methylphenoxy)ethoxy]-2,5-dimethylbenzene](/img/structure/B5022631.png)
![N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5022633.png)
![3-bromo-N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5022635.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5022653.png)
![N-{4-[(3-chloro-4-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5022667.png)
![N,N-diethyl-N'-methyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5022681.png)


![4-(2-{5-[(4-chlorophenyl)thio]-2-furyl}-1-cyanovinyl)benzoic acid](/img/structure/B5022700.png)